Lipid A, diphosphoryl from Escherichia coli F583 (Rd mutant)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

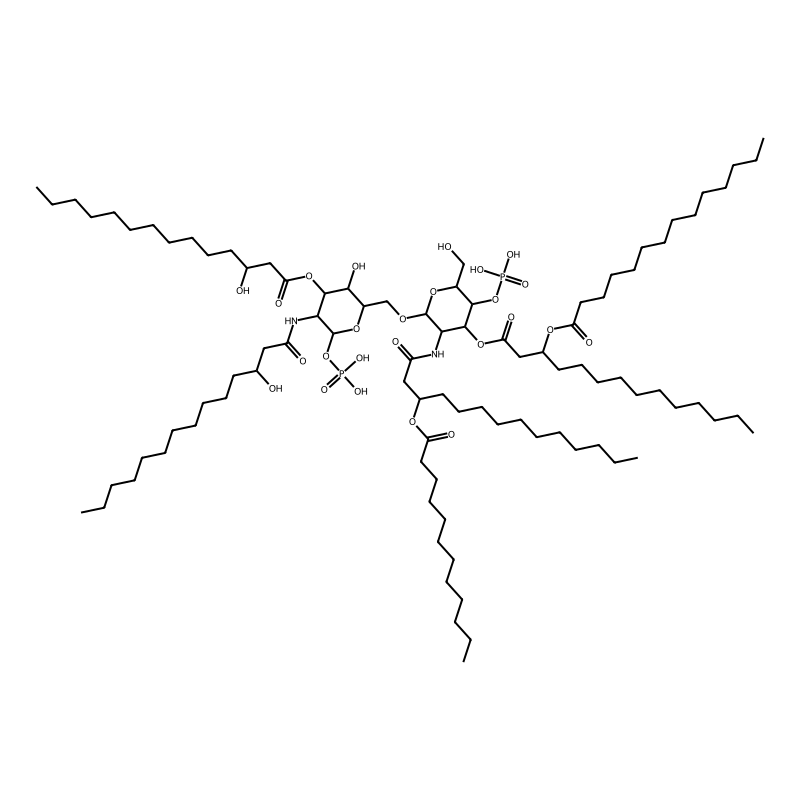

SMILES

Canonical SMILES

Lipid A, diphosphoryl from Escherichia coli F583 (CAS 95991-05-2) is the highly purified, fully endotoxic, hydrophobic core of lipopolysaccharide (LPS) derived from a specific rough (Rd) mutant strain. Unlike wild-type LPS, which exhibits extreme structural heterogeneity due to variable O-antigen chain lengths, the F583 Rd mutant lacks these polysaccharides, enabling the extraction of a highly consistent, natively hexa-acylated diphosphoryl lipid A (DPLA) . In procurement, this compound is primarily sourced as a potent, balanced Toll-like receptor 4 (TLR4) agonist and a highly reproducible standard for Limulus amebocyte lysate (LAL) assays, sepsis modeling, and macrophage activation protocols where full MyD88/TRIF signaling is required [1].

Substituting this specific DPLA with monophosphoryl lipid A (MPLA) or crude wild-type LPS fundamentally alters assay outcomes and biological responses. MPLA lacks the 1-phosphate group, rendering it a TRIF-biased TLR4 agonist with significantly attenuated endotoxicity, making it suitable for vaccine adjuvants but completely inappropriate for sepsis modeling or pyrogen assay standardization [1]. Conversely, substituting with wild-type E. coli LPS introduces severe batch-to-batch variability due to inconsistent micellar aggregation and O-antigen heterogeneity, which confounds precise dose-response quantification in in vitro cellular assays . Procurement of the F583 Rd mutant DPLA guarantees the full pro-inflammatory signaling profile of native lipid A without the macromolecular noise of crude LPS.

Full TLR4 Agonism and Baseline Endotoxin Potency

Diphosphoryl lipid A maintains the critical 1-phosphate group required for robust MyD88-dependent signaling, driving intense pro-inflammatory cytokine release. In comparative endotoxin activity assays, DPLA from E. coli F583 demonstrates significantly higher baseline endotoxicity (~0.4 EU/ng) compared to its detoxified counterpart, MPLA (~0.2 EU/ng or lower in functional readouts) [1]. This quantitative difference in Toll-like receptor 4 (TLR4) activation makes DPLA mandatory for applications requiring full endotoxic shock simulation rather than attenuated adjuvant effects [2].

| Evidence Dimension | Endotoxin Activity (EU/ng) and TLR4 MyD88 signaling |

| Target Compound Data | ~0.4 EU/ng (Full MyD88/TRIF activation) |

| Comparator Or Baseline | Monophosphoryl Lipid A (MPLA) (~0.2 EU/ng, TRIF-biased) |

| Quantified Difference | 2-fold higher baseline endotoxicity with complete pro-inflammatory pathway activation. |

| Conditions | Limulus amebocyte lysate (LAL) assay and TLR4-dependent cytokine induction. |

Buyers must select DPLA over MPLA when the experimental objective is to induce maximum endotoxicity, macrophage activation, or sepsis, rather than attenuated immunomodulation.

Elimination of O-Antigen Heterogeneity for Reproducible Assays

Wild-type E. coli LPS contains highly variable O-specific polysaccharide chains, leading to broad molecular weight distributions and unpredictable micellar aggregation states in aqueous media. By utilizing the F583 Rd mutant, the extracted DPLA is isolated as a structurally uniform, low-molecular-weight hexa-acylated species with minimal polysaccharide contamination (<0.2% KDO impurities) [1]. This high purity ensures tight dose-response curves in cellular assays, avoiding the artifactual signaling variations caused by the diverse supramolecular structures of crude LPS .

| Evidence Dimension | Structural uniformity and KDO (ketodeoxyoctonate) content |

| Target Compound Data | Uniform low-MW species, <0.2% KDO impurities |

| Comparator Or Baseline | Wild-type E. coli LPS (Highly heterogeneous MW, high KDO/polysaccharide content) |

| Quantified Difference | Near-complete elimination of polysaccharide-induced mass variance and aggregation artifacts. |

| Conditions | Chromatographic purification and in vitro cellular dosing. |

Procuring the Rd mutant DPLA provides lot-to-lot consistency critical for standardized biochemical assays, avoiding the constant recalibration required with crude LPS batches.

Native Binding Kinetics for Endotoxin Neutralization Screening

While fully synthetic Lipid A offers absolute chemical purity, it is often cost-prohibitive for high-throughput screening workflows. DPLA from the F583 mutant provides a native, biologically derived hexa-acylated structure that accurately replicates the binding kinetics of natural endotoxins to target proteins like LPS-binding protein (LBP) and Factor C [1]. This makes it an ideal, cost-effective standard for evaluating endotoxin-neutralizing peptides, offering identical binding profiles to native E. coli lipid A but without the steric hindrance of the polysaccharide chain [2].

| Evidence Dimension | Target binding suitability and procurement scalability |

| Target Compound Data | Native hexa-acylated binding profile, highly scalable biological extraction |

| Comparator Or Baseline | Fully synthetic Lipid A (Identical binding but extremely high cost/low yield) |

| Quantified Difference | Equivalent biological binding accuracy at a fraction of the procurement cost for large-scale screening. |

| Conditions | Endotoxin neutralization assays (e.g., Factor C or LBP binding). |

It allows industrial and academic buyers to conduct large-scale endotoxin antagonist screening using a biologically accurate substrate without the prohibitive costs of total synthesis.

Standardization of Limulus Amebocyte Lysate (LAL) and Pyrogen Assays

Due to its high structural homogeneity (<0.2% KDO) and full endotoxic potency (~0.4 EU/ng), this DPLA is the preferred standard for calibrating LAL assays and in vitro pyrogen tests, outperforming heterogeneous wild-type LPS in lot-to-lot reproducibility .

Sepsis Modeling and Macrophage Activation

Because it retains the critical 1-phosphate group, DPLA acts as a complete TLR4 agonist (activating both MyD88 and TRIF pathways). It is procured specifically for inducing robust pro-inflammatory cytokine cascades (TNF-α, IL-6) in macrophage models where the attenuated response of MPLA is insufficient [1].

High-Throughput Screening of Endotoxin-Neutralizing Agents

The native hexa-acylated structure of F583 DPLA provides an accurate, cost-effective binding target for screening anti-endotoxin peptides, polymyxin B derivatives, and LBP inhibitors, offering a scalable alternative to prohibitively expensive synthetic Lipid A [2].

References

XLogP3

Dates

Explore Compound Types